molecular formula C10H13ClO B2655164 2-Tert-butyl-5-chlorophenol CAS No. 75007-36-2

2-Tert-butyl-5-chlorophenol

Cat. No.: B2655164
CAS No.: 75007-36-2
M. Wt: 184.66
InChI Key: UJFQHWVYPNTXEW-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chlorophenol (CAS 75007-36-2) is a solid organic compound with a molecular weight of 184.66 g/mol and the molecular formula C 10 H 13 ClO . It belongs to two significant classes of compounds: halogenated phenols and sterically hindered phenols, making it a valuable substrate for studying the interplay of electronic and steric effects in chemical reactions . The chlorine atom, as an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. Simultaneously, the bulky tert-butyl group at the ortho position provides steric hindrance, which can physically obstruct reactions at adjacent positions and influence the regioselectivity of chemical transformations, making it a useful intermediate in organic synthesis . This specific molecular architecture also enhances the compound's lipid solubility, which can influence its interaction with non-polar environments and biological membranes . The compound is for research use only and is not intended for human or veterinary use . It should be stored at 4-8°C . As a sterically hindered phenol, its research applications include use as a building block in organic synthesis and potential investigation as an antioxidant or stabilizer in material science. In the laboratory, it can serve as a model compound for method development in analytical chemistry, such as in chromatography . Researchers are advised to handle this compound with care, referring to its Safety Data Sheet (SDS). The available hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQHWVYPNTXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Halogenation Approaches for 2-Tert-butyl-5-chlorophenol

This synthetic route begins with 2-tert-butylphenol (B146161) and introduces a chlorine atom onto the aromatic ring. The key challenge in this approach is controlling the position of the incoming chlorine atom, a concept known as regioselectivity.

The direct chlorination of 2-tert-butylphenol is a common method for synthesizing chlorinated derivatives. In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of new substituents. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the tert-butyl group is also an activating ortho-, para-director. In 2-tert-butylphenol, the positions ortho and para to the hydroxyl group are C4 and C6. The position para to the tert-butyl group is C5. Therefore, a mixture of isomers is possible, and achieving high selectivity for the desired this compound requires careful control of the reaction.

To overcome the challenge of mixed product formation, various regioselective chlorination strategies have been developed for phenols in general. These often involve specific catalysts or chlorinating agents to steer the electrophile to a desired position. While innate selectivities for phenols often favor the para-isomer, catalyst systems can alter this outcome. nsf.gov For instance, research has shown that Lewis basic selenoether catalysts can provide high ortho-selectivity in the chlorination of various phenols. nsf.govacs.org Other approaches for controlling regioselectivity in phenol (B47542) chlorination include the use of sulfur-containing compounds like tetrahydrothiopyran (B43164) derivatives as moderators with sulfuryl chloride and a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.nettandfonline.com These moderators can enhance the formation of the para-chloro isomer relative to the ortho-isomer. tandfonline.com

For the specific synthesis of this compound, the reaction would likely involve a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst that favors substitution at the C5 position, which is para to the bulky tert-butyl group. researchgate.net

Achieving a high yield and purity of this compound via direct halogenation necessitates the careful optimization of several reaction parameters. The principles of factorial design and response surface methodology are often employed to systematically study the influence of various factors on the reaction outcome. rasayanjournal.co.inrsc.orgmdpi.com

Key parameters for optimization include:

Temperature: Controlled temperature is crucial to ensure selective chlorination and prevent the formation of unwanted byproducts or over-chlorination.

Catalyst: The choice and concentration of the catalyst (e.g., ferric chloride) are critical. Different catalysts can lead to different isomeric ratios.

Chlorinating Agent: The nature of the chlorinating agent (e.g., Cl₂, SO₂Cl₂) and its stoichiometry relative to the substrate can significantly impact the reaction's efficiency and selectivity. researchgate.net

Solvent: The solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and product distribution.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to byproduct formation. mdpi.com

Table 1: Reagents and Catalysts in Phenol Chlorination

Role Example Compound Function
Chlorinating Agent Chlorine (Cl₂) Direct source of electrophilic chlorine.
Sulfuryl chloride (SO₂Cl₂) Liquid chlorinating agent, often used with a catalyst. researchgate.net
N-Chlorosuccinimide (NCS) Solid source of electrophilic chlorine, used in catalyzed reactions. nsf.gov
Catalyst Ferric chloride (FeCl₃) Lewis acid that activates the chlorinating agent. researchgate.net
Aluminum chloride (AlCl₃) Strong Lewis acid catalyst for electrophilic substitution. researchgate.netnih.gov
Zeolites Solid acid catalysts that can offer shape selectivity. mdpi.com
Catalyst/Moderator Selenoether Catalysts Lewis basic catalysts promoting ortho-selectivity. nsf.govacs.org
Tetrahydrothiopyran Sulfur-based moderator to influence regioselectivity. tandfonline.com

Alkylation Strategies for Substituted Chlorophenols

An alternative and powerful strategy for synthesizing this compound is the Friedel-Crafts alkylation of a chlorophenol precursor. wikipedia.org This approach involves introducing the tert-butyl group onto a pre-existing chlorophenol ring. For the target compound, the logical starting material would be 3-chlorophenol (B135607).

Friedel-Crafts alkylation is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the alkylating agent. wikipedia.orgnih.gov The reaction of 3-chlorophenol with a tert-butylating agent like isobutene, tert-butanol (B103910), or a tert-butyl halide would be directed by the existing substituents. The hydroxyl group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The chlorine atom is a weak deactivator but also directs ortho and para (C2, C4, C6). The combined effect strongly favors substitution at the C2, C4, and C6 positions, making the formation of this compound a feasible outcome. Research on dual Brønsted/Lewis acid systems using FeCl₃ and an acid co-catalyst has shown success in the tert-butylation of other substituted phenols, such as 4-chlorophenol (B41353). nih.govchemrxiv.org

In recent decades, solid acid catalysts, particularly zeolites, have gained prominence in industrial alkylation processes due to their environmental benefits, reusability, and potential for shape selectivity. mdpi.comresearchgate.net Various zeolite structures (e.g., H-Beta, MCM-22, ITQ-2) have been studied for the alkylation of phenol with tert-butanol. academie-sciences.frgoogle.com For example, H-beta zeolite has been successfully used as a catalyst for the synthesis of 2-tert-butyl-5-methylphenol from m-cresol (B1676322) (3-methylphenol) and tert-butanol, a reaction directly analogous to the synthesis of this compound from 3-chlorophenol. google.com These catalysts often favor the formation of specific isomers due to the steric constraints imposed by their pore structures.

Table 2: Catalytic Systems for Phenol Alkylation

Catalyst System Alkylating Agent Substrate Example Key Feature
AlCl₃ (Lewis Acid) tert-butyl halide Chlorophenol Classic Friedel-Crafts conditions. wikipedia.org
FeCl₃/HCl (Dual Acid) tert-Butanol 4-Chlorophenol Synergistic catalysis under milder conditions. nih.gov
H-Beta Zeolite (Solid Acid) tert-Butanol m-Cresol Reusable, shape-selective solid acid catalyst. google.com
Fe-modified Montmorillonite tert-Butanol Phenol High activity and selectivity in liquid-phase alkylation. researchgate.net
Ionic Liquid tert-Butanol Phenol Homogeneous catalyst system, optimization via RSM. rasayanjournal.co.in

Considerations of Tert-Butyl Group Introduction

The introduction of the tert-butyl group via Friedel-Crafts alkylation has several important considerations. Unlike smaller alkyl groups, the tertiary carbocation formed from tert-butylating agents is stable and does not undergo rearrangement, which simplifies the product profile. nih.gov

However, the bulkiness of the tert-butyl group introduces significant steric hindrance. This steric effect can influence the regioselectivity of the reaction, often favoring substitution at the least hindered available position. Another key consideration is the potential for over-alkylation. Because the alkylated product is often more reactive than the starting material, di- or even tri-alkylation can occur. For instance, the alkylation of 4-chlorophenol can yield not only 2-tert-butyl-4-chlorophenol but also dialkylated side products. nih.gov Controlling the stoichiometry of the reactants and other reaction parameters is essential to maximize the yield of the desired mono-alkylated product. nih.gov

Derivatization from Precursor Compounds

Beyond direct halogenation and alkylation, this compound can be synthesized through the chemical modification of other precursor molecules that already contain parts of the final structure. This can involve the transformation of one functional group into another.

A plausible, albeit multi-step, pathway is the synthesis from a corresponding aniline (B41778) derivative, such as 2-tert-butyl-5-chloroaniline. This precursor could be subjected to a diazotization reaction using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent hydrolysis of this diazonium salt, typically by heating in an aqueous acidic solution, replaces the diazonium group with a hydroxyl group, yielding the target phenol.

Another potential route could involve starting with a compound like 2-amino-4-tert-butylphenol. This precursor could first undergo chlorination to introduce the chlorine atom, potentially at the C5 position, followed by the removal of the amino group (deamination) via a diazotization-reduction sequence to give this compound. smolecule.com Such multi-step derivatizations offer flexibility in synthesis design, allowing access to the target molecule from a wider range of available starting materials. researchgate.net

Pathways Involving Azo-Coupling and Subsequent Transformations (for related substituted phenols)

Azo-coupling reactions represent a significant industrial method for the production of dyes and pigments and can be adapted for the synthesis of specific substituted phenols. organic-chemistry.org This pathway is an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile, reacting with an activated aromatic compound like a phenol, which serves as the nucleophile. organic-chemistry.orgwikipedia.org The reaction is typically faster at a high pH. wikipedia.org

While not a direct route to this compound, this methodology is instrumental in synthesizing related compounds, such as 2-amino-4-tert-butyl phenol. A common pathway involves the following steps:

Diazotization : An aromatic amine, such as aniline, is treated with a nitrous acid source (e.g., sodium nitrite in acidic solution) at low temperatures (0–10 °C) to form a diazonium salt. smolecule.comgoogle.com

Azo-Coupling : The diazonium salt is then reacted with an activated phenol. For instance, the diazonium salt of aniline can be coupled with p-tert-butylphenol in an alkaline solution to produce an azo compound. smolecule.comgoogle.com The coupling reaction typically occurs at the para position relative to the hydroxyl group, unless that position is blocked. wikipedia.org

Subsequent Transformation (Reduction) : The resulting azo intermediate can then be reduced to yield the target aminophenol. smolecule.com This cleavage of the azo bond (-N=N-) typically yields two amine products.

A patented method for producing 2-amino-4-tert-butyl phenol illustrates this process, achieving yields of 95-98% for the coupling step. google.com This azo-coupling and reduction sequence highlights a versatile strategy for introducing amino groups onto a phenol ring, which can be a precursor for other derivatives.

Table 1: Example of Azo-Coupling Pathway for a Related Substituted Phenol

StepReactantsKey ConditionsProductReference
DiazotizationAniline, Sodium Nitrite, Hydrochloric Acid0–10 °CAniline Diazonium Salt google.com
Azo-CouplingAniline Diazonium Salt, p-tert-butylphenol, Sodium HydroxideRoom TemperatureAzo Dye Intermediate google.com
ReductionAzo Dye Intermediate, Reducing AgentSpecific reduction conditions2-Amino-4-tert-butyl-phenol smolecule.com

Multi-step Synthetic Sequences

The most direct and common synthesis of this compound involves a multi-step sequence, typically starting with either a chlorophenol or a tert-butylphenol.

One primary pathway involves the chlorination of 2-tert-butylphenol . This reaction introduces a chlorine atom onto the aromatic ring. The position of chlorination is directed by the existing hydroxyl and tert-butyl groups. The synthesis proceeds as follows:

Friedel-Crafts Alkylation : Phenol is alkylated with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst to produce 2-tert-butylphenol.

Chlorination : The resulting 2-tert-butylphenol is then chlorinated. This step can be carried out using various chlorinating agents, such as chlorine gas with a ferric chloride catalyst or sulphuryl chloride. The steric hindrance from the bulky tert-butyl group at the ortho position and the activating effect of the hydroxyl group direct the incoming chlorine atom primarily to the para position (position 5).

Alternatively, a pathway could involve the alkylation of a chlorophenol precursor . For example, m-chlorophenol could be subjected to Friedel-Crafts alkylation to introduce the tert-butyl group. The regioselectivity of this step is crucial for obtaining the desired isomer.

The efficiency and selectivity of these steps, particularly the chlorination of phenols, are critical as these reactions can often produce a mixture of ortho and para isomers. mdpi.com

Table 2: Key Reactions in Multi-step Synthesis of this compound

ReactionStarting MaterialReagent(s)Catalyst/ConditionsProductReference
AlkylationPhenolIsobutylene or Trimethyl carbinolHβ zeolite or other acid catalysts2-tert-butylphenol google.com, google.com
Chlorination2-tert-butylphenolChlorine gas (Cl₂) or Sulphuryl chloride (SO₂Cl₂)Ferric chloride (FeCl₃) or Poly(alkylene sulphide)sThis compound , mdpi.com

Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing chlorophenols. These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

A significant advancement is the development of highly regioselective catalysts for chlorination. For example, using sulphuryl chloride in conjunction with specific poly(alkylene sulphide) catalysts and a Lewis acid activator can achieve quantitative yields of chlorophenols with very high para/ortho selectivity. mdpi.com These reactions can often be run under solvent-free conditions with only trace amounts of the catalyst, which minimizes waste. mdpi.com Furthermore, the development of reusable solid acid catalysts, such as certain polymers, for the tert-butylation step also contributes to a more sustainable process by simplifying catalyst recovery and reuse. google.com

Another novel and sustainable strategy involves the synthesis of chlorophenol from 1,3-dichlorobenzene (B1664543), a compound often considered an environmental pollutant. mdpi.comnih.gov This process uses low-energy electron irradiation in a water-ice environment to induce the decomposition of the dichlorobenzene into radicals, which then react with water molecules to form chlorophenol. mdpi.comnih.gov This method presents a potential eco-friendly route for both mitigating halogenated waste and producing valuable chemicals. mdpi.com

The use of greener reagents and solvents is another cornerstone of sustainable synthesis. For example, the oxidation of phenylboronic acid to phenol using hydrogen peroxide (H₂O₂) in ethanol (B145695) represents a greener alternative to traditional methods, as both the solvent and the oxidant are environmentally benign. chemicalbook.com While this demonstrates a general principle, applying such green methodologies to the specific multi-step synthesis of this compound is an ongoing goal in synthetic chemistry.

Table 3: Overview of Sustainable Synthesis Strategies for (Chloro)phenols

ApproachDescriptionExampleReference
High-Selectivity CatalysisUse of catalysts to increase the yield of the desired isomer and reduce byproducts.para-Selective chlorination of phenols using sulphuryl chloride and poly(alkylene sulphide) catalysts. mdpi.com
Reusable CatalystsEmploying solid catalysts that can be easily recovered and reused for multiple reaction cycles.Polymer-based catalysts for the tert-butylation of phenols. google.com
Alternative Energy/FeedstockUsing low-energy electrons to convert a pollutant (1,3-dichlorobenzene) into chlorophenol in a water-ice matrix.Synthesis from 1,3-dichlorobenzene via low-energy electron irradiation. mdpi.com, nih.gov
Green Reagents/SolventsReplacing hazardous chemicals with more environmentally friendly alternatives.Use of hydrogen peroxide as an oxidant and ethanol as a solvent in phenol synthesis. chemicalbook.com

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity (the position of substitution) of this reaction on 2-tert-butyl-5-chlorophenol are determined by the directing effects of the existing substituents.

The phenolic hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and chloro (-Cl) groups each exert distinct electronic and steric effects that either activate or deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Phenolic Hydroxyl Group (-OH): The hydroxyl group is a powerful activating substituent. libretexts.org Its oxygen atom has lone electron pairs that can be donated into the aromatic ring through resonance (a +R effect). libretexts.org This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive than benzene towards electrophiles. libretexts.orgmsu.edu This strong resonance effect outweighs its inductive electron-withdrawing effect (-I effect), which arises from oxygen's high electronegativity. libretexts.org

Tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is an activator of the aromatic ring. It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. msu.edu This also directs incoming electrophiles to the ortho and para positions. However, the most significant feature of the tert-butyl group is its large steric bulk, which can hinder or block electrophilic attack at the adjacent ortho position. libretexts.orgmsu.edu

Chloro Substituent (-Cl): The chlorine atom exhibits a dual nature. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring, making it less reactive than benzene. libretexts.orgontosight.ai However, like the hydroxyl group, it has lone pairs that can be donated via resonance (+R effect). libretexts.org This resonance donation directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, resulting in a net deactivation but with ortho-, para-direction. libretexts.org

In this compound, these effects combine to direct new substitutions. The hydroxyl group at position 1, the tert-butyl group at position 2, and the chloro group at position 5 all direct incoming electrophiles to positions 4 and 6. However, the significant steric hindrance from the tert-butyl group at position 2 makes attack at position 6 less favorable than at position 4. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the chloro group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectSteric EffectOverall Effect on ReactivityDirecting Influence
Phenolic Hydroxyl (-OH)Strongly electron-donating via resonance (+R) > electron-withdrawing via induction (-I)MinimalStrongly ActivatingOrtho, Para
Tert-Butyl (-C(CH₃)₃)Electron-donating via induction (+I) and hyperconjugationHigh steric hindrance at ortho positionsActivatingOrtho, Para
Chloro (-Cl)Strongly electron-withdrawing via induction (-I) > weakly electron-donating via resonance (+R)ModerateDeactivatingOrtho, Para

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound are less common directly on the aromatic ring compared to electrophilic substitutions. Aromatic nucleophilic substitution typically requires the presence of strong electron-withdrawing groups to stabilize the intermediate, and the activating hydroxyl and tert-butyl groups on this molecule counteract the effect of the chlorine.

The most prominent nucleophilic interaction involves the acidic proton of the hydroxyl group. A base (nucleophile) can readily deprotonate the phenol (B47542) to form a corresponding phenoxide ion. This phenoxide is a potent nucleophile itself and can participate in reactions like the Williamson ether synthesis to form ether derivatives.

Direct nucleophilic substitution of the chlorine atom is generally difficult and would require harsh reaction conditions, such as high temperatures and pressures.

Oxidation Pathways and Radical-Mediated Transformations

The phenolic structure makes this compound susceptible to oxidation. These reactions often proceed through radical intermediates and can lead to a variety of products, including quinones or degradation fragments. In some cellular systems, the compound has been observed to induce oxidative stress.

A key step in the oxidation of phenols is the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. In this compound, the resulting radical is stabilized by two main factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic pi-system, spreading the radical character over the ring and increasing its stability.

Once formed, the stabilized phenoxy radical can undergo several transformations. It can couple with other radicals or react with oxidizing agents. Common oxidation pathways for hindered phenols can lead to the formation of quinone-type structures. For this compound, oxidation could potentially lead to benzoquinone derivatives, a process that may involve the loss or migration of the tert-butyl or chloro substituents. The specific degradation products depend heavily on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can be used to promote such transformations.

Reduction Mechanisms and Product Formation

This compound can undergo reduction reactions, targeting either the aromatic ring or the chloro substituent.

Reductive Dehalogenation: A common reduction pathway is the removal of the chlorine atom to yield 2-tert-butylphenol (B146161). This can be achieved using various reducing agents, often in the presence of a metal catalyst (e.g., palladium on carbon) with a hydrogen source.

Ring Hydrogenation: Under more forcing conditions with specific catalysts, the aromatic ring itself can be reduced. Using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can lead to the formation of various hydroxy derivatives, including substituted cyclohexanols, where the double bonds of the benzene ring are saturated. evitachem.com The choice of reducing agent and reaction conditions determines the extent of reduction and the final products formed.

Table of Compounds

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The tert-butyl group, being bulky, introduces significant steric hindrance at the ortho position, which can affect the approach of reactants to the phenolic hydroxyl group and the adjacent ring positions. The chlorine atom, an electron-withdrawing group, increases the acidity of the phenolic proton compared to unsubstituted phenol.

In the absence of specific data for this compound, an examination of closely related isomers can provide some insight into its potential kinetic and thermodynamic behavior. It is crucial to note that the following data pertains to isomers and related compounds and should not be directly attributed to this compound.

Thermodynamic Data for Related Isomers

Thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°) and the standard enthalpy of formation (ΔfH°) are key indicators of a compound's stability. While specific values for this compound are not available, data for its isomers, 2-tert-butyl-4-chlorophenol and 4-tert-butyl-2-chlorophenol, have been documented and are presented below.

Table 1: Thermodynamic Properties of 2-tert-butyl-chlorophenol Isomers

Compound CAS Number Property Value Unit
2-tert-Butyl-4-chlorophenol 13395-85-2 Standard Gibbs free energy of formation (ΔfG°) - kJ/mol
Standard enthalpy of formation (gas, ΔfH°gas) - kJ/mol
Enthalpy of fusion (ΔfusH°) - kJ/mol
Enthalpy of vaporization (ΔvapH°) - kJ/mol
4-tert-Butyl-2-chlorophenol 98-28-2 Standard Gibbs free energy of formation (ΔfG°) - kJ/mol
Standard enthalpy of formation (gas, ΔfH°gas) - kJ/mol
Enthalpy of fusion (ΔfusH°) - kJ/mol

Kinetic Data for Reactions of Related Phenols

Kinetic studies on the reactions of substituted phenols can offer a basis for estimating the reactivity of this compound. For instance, the ozonation of substituted phenols is a well-studied process. A study on the degradation of 2,4-di-tert-butylphenol (B135424) by ozone reported a second-order rate constant, which highlights the rapid reactivity of such compounds with strong oxidants. researchgate.net

Table 2: Reaction Rate Constant for the Ozonation of a Related Substituted Phenol

Reactant Oxidant Rate Constant (k) Temperature pH

This data is for 2,4-di-tert-butylphenol and serves as an illustrative example of the reactivity of a substituted phenol. researchgate.net

The steric hindrance from the ortho-tert-butyl group in this compound is expected to play a significant role in its reaction kinetics. For reactions involving the phenolic hydroxyl group or the adjacent carbon atoms, the bulky tert-butyl group can decrease the reaction rate compared to less hindered phenols. Conversely, the electron-withdrawing nature of the chlorine atom at the meta position to the hydroxyl group will influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack.

Further computational and experimental studies are necessary to determine the specific reaction kinetics and thermodynamic parameters for this compound. Such data would be invaluable for predicting its behavior in various chemical processes and for understanding its environmental fate and transformations.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to model phenolic compounds. acs.orgresearchgate.net These calculations can elucidate geometric parameters, orbital energies, and other electronic properties.

The molecular geometry of 2-tert-butyl-5-chlorophenol is determined by the interplay of the substituent groups on the benzene (B151609) ring. The tert-butyl group at position 2 introduces significant steric hindrance, which can influence the orientation of the adjacent hydroxyl group. Conformational analysis involves exploring the potential energy surface with respect to the rotation of the O-H bond and the bonds within the tert-butyl group.

For ortho-substituted phenols, two primary conformations exist concerning the hydroxyl proton: one where the proton is oriented away from the ortho substituent and one where it is oriented towards it. In the case of this compound, the bulky tert-butyl group would likely cause the hydroxyl group to preferentially orient away from it to minimize steric repulsion. Furthermore, studies on chlorophenols have identified the presence of weak intramolecular hydrogen bonds between the hydroxyl proton and an ortho-chlorine substituent, which stabilizes the conformation where the proton points toward the chlorine. acs.orgresearchgate.net However, with the chlorine at the meta position relative to the hydroxyl group in this compound, this specific intramolecular interaction is not a factor. The final optimized geometry would reflect a balance between minimizing steric clash and optimizing electronic interactions. DFT calculations are essential for precisely determining bond lengths, bond angles, and dihedral angles that define the lowest energy conformer. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iqresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, characteristic of phenolic compounds. The electron-donating tert-butyl group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine atom tends to lower the energy of both the HOMO and LUMO. The interplay of these two substituents determines the final orbital energies and the magnitude of the energy gap. ucc.edu.gh DFT calculations can provide quantitative values for these orbitals. rdd.edu.iq

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Phenol (B47542)-9.06-0.578.49B3LYP/6-31G
2-Chlorophenol-9.28-1.228.06B3LYP/6-31G
3-Chlorophenol (B135607)-9.33-1.078.26B3LYP/6-31G
p-Chlorophenol-9.20-0.988.22B3LYP/6-311G(d,p)
2,4-Dichlorophenol-9.44-1.507.94B3LYP/6-31G

Based on the trends, the combination of an electron-donating group (tert-butyl) and an electron-withdrawing group (chlorine) in this compound would result in a HOMO-LUMO gap that reflects a balance of these opposing electronic effects.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. researchgate.nettsijournals.com For this compound, key predicted vibrational modes would include the O-H stretching frequency (typically around 3600 cm⁻¹ for free OH), aromatic C-H stretching (around 3100-3000 cm⁻¹), C-C stretching within the aromatic ring (1600-1450 cm⁻¹), and the C-Cl stretching vibration (often found in the 800-600 cm⁻¹ region). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts using DFT (often with the GIAO method) has become a standard tool for structure elucidation. rsc.orgscience.gov For this molecule, one would expect characteristic signals for the hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group. 13C NMR predictions would help assign the signals for the quaternary carbons of the tert-butyl group, the carbon bearing the hydroxyl group (C-OH), the carbon bonded to chlorine (C-Cl), and the other aromatic carbons. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. respectprogram.orgmdpi.com The calculations yield the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, most notably the HOMO to LUMO transition. The predicted λmax for this compound would be influenced by the substituents on the phenol ring.

Reactivity and Stability Predictions

DFT calculations can also provide quantitative measures of a molecule's reactivity and stability through various descriptors.

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter for evaluating the antioxidant potential of a phenolic compound. It represents the energy required to break the O-H bond to form a phenoxyl radical and a hydrogen atom. pan.olsztyn.pl A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

The BDE is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, like tert-butyl, tend to stabilize the resulting phenoxyl radical through hyperconjugation or resonance, thus lowering the O-H BDE. acs.org Conversely, electron-withdrawing groups like chlorine generally increase the BDE. DFT methods, particularly (RO)B3LYP, have been shown to provide reliable BDE values for substituted phenols. mdpi.com

CompoundO-H BDE (kcal/mol)Computational Method
Phenol87.9(RO)B3LYP/6-311++G(2df,2p)
3-Chlorophenol88.1(RO)B3LYP/6-311++G(2df,2p)
4-Chlorophenol (B41353)86.8(RO)B3LYP/6-311++G(2df,2p)
2-tert-Butylphenol (B146161)83.7B3LYP/6-31G
4-tert-Butylphenol (B1678320)83.4B3LYP/6-31G

Table 2: Calculated O-H Bond Dissociation Enthalpy (BDE) values for phenol and related substituted phenols. Data is synthesized from various computational studies. acs.orgmdpi.com The BDE of this compound is expected to be influenced by both the BDE-lowering effect of the tert-butyl group and the BDE-increasing effect of the meta-chloro group.

The ionization potential (IP) is the energy required to remove an electron from a molecule, forming a radical cation. It is another important descriptor for predicting reactivity, particularly in reactions involving electron transfer. researchgate.net A lower IP indicates that the molecule is more easily oxidized. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (-EHOMO).

Substituents significantly affect the IP. Electron-donating groups lower the IP by destabilizing the neutral molecule relative to the cation, while electron-withdrawing groups increase the IP. researchgate.net For this compound, the electron-donating tert-butyl group would tend to decrease its IP, while the electron-withdrawing chlorine atom would tend to increase it. DFT calculations provide a reliable means to estimate these values.

CompoundIonization Potential (IP) (eV)Computational Method
Phenol8.51B3LYP/6-311+G(d,p)
3-Chlorophenol8.75B3LYP/6-311+G(d,p)
4-Chlorophenol8.64B3LYP/6-311+G(d,p)
4-tert-Butylphenol8.19B3LYP/6-31G(d)

Table 3: Calculated Ionization Potential (IP) values for phenol and related substituted phenols. Data is synthesized from various computational studies. researchgate.net The IP of this compound will be a composite of the effects from its substituents.

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenolic Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. For phenolic compounds, including analogues of this compound, QSAR studies have been instrumental in understanding the mechanisms of their toxicity and other biological effects. These models typically correlate physicochemical or structural descriptors with a measured biological response.

Research into the toxicity of phenols has identified two primary mechanisms of action: a non-specific toxicity related to the hydrophobicity of the compound and a more specific toxicity involving the formation of free radicals. researchgate.net QSAR models have been developed to quantify these relationships. For instance, the toxicity of substituted phenols has been successfully modeled using descriptors such as the octanol-water partition coefficient (log P), which quantifies hydrophobicity, and electronic or energetic parameters that describe the tendency to form phenoxyl radicals. researchgate.net

Two predictive QSAR equations for phenol toxicity are:

log 1/C = -0.98σ⁺ + 0.77 log P + 0.23

log 1/C = -0.11 BDE + 0.76 log P + 0.21

In these equations, 'C' represents the minimum concentration of the phenol for a toxic response, 'P' is the octanol-water partition coefficient, σ⁺ is the electronic Hammett parameter (which accounts for substituent electronic effects), and BDE is the OH homolytic bond dissociation energy. researchgate.net These models indicate that toxicity increases with higher hydrophobicity (log P) and with substituents that favor radical formation (lower BDE or higher σ⁺). researchgate.net

For phenolic compounds that act as uncouplers of oxidative phosphorylation, QSAR studies have highlighted the importance of lipophilicity and acidity. pdx.edu The inclusion of bulky ortho substituents, such as the tert-butyl group in this compound, often necessitates the use of steric descriptors in the QSAR model to account for the shielding of the phenolic oxygen atom. pdx.edu The development of class-independent QSAR models requires the calculation of descriptors for both the neutral and charged (anionic) species of the phenol, as these can have different transport and interaction properties within biological membranes. pdx.edu Advanced feature selection methods, such as combining minimal redundancy maximal relevance (mRMR) with distance correlation (dCor), have been employed to select the most relevant molecular descriptors from a large pool, improving the predictive accuracy of QSAR models for the toxicity of alcohols and phenols. researchgate.net

Table 1: Key Descriptors in QSAR Models for Phenolic Compounds

DescriptorSymbolPhysicochemical Property RepresentedRelevance to Toxicity/ActivitySource
Octanol-Water Partition Coefficientlog PHydrophobicity/LipophilicityGoverns uptake into biological membranes and non-specific toxicity. pdx.edu, researchgate.net
Hammett Electronic Parameterσ⁺Electronic effect of substituents on reaction centers.Influences the stability of phenoxyl radicals. researchgate.net
OH Homolytic Bond Dissociation EnergyBDEEnergy required to break the O-H bond homolytically.A direct measure of the ease of phenoxyl radical formation. researchgate.net
Acid Dissociation ConstantpKaAcidity of the phenolic proton.Determines the ratio of neutral to anionic species at a given pH, affecting membrane transport. pdx.edu
Steric Descriptors-Size and shape of substituents.Accounts for steric hindrance, especially from bulky groups near the hydroxyl group. pdx.edu

Reaction Pathway Energetics and Transition State Characterization

Theoretical investigations, particularly using Density Functional Theory (DFT), provide significant insights into the stability, structure, and reactivity of chlorophenols. researchgate.net, acs.org For the complete series of 19 chlorophenol congeners, DFT and ab initio calculations have shown that intramolecular hydrogen bonding and the electron-withdrawing inductive effect of chlorine atoms are the dominant factors influencing their properties. researchgate.net, acs.org In ortho-substituted chlorophenols, an intramolecular hydrogen bond can form between the hydroxyl group and the adjacent chlorine, which increases the compound's stability compared to other isomers. researchgate.net This proximity also enhances the inductive effect of the chlorine, leading to greater acidity in ortho-chlorophenols. researchgate.net, acs.org The acidity generally increases with the number of chlorine substitutions. researchgate.net, acs.org These fundamental properties are crucial for understanding the reaction pathways of molecules like this compound.

The synthesis of this compound can be achieved through the tert-butylation of 3-chlorophenol. rsc.org Computational studies on related aromatic alkylation reactions have shed light on the energetics of the key steps. For instance, in the tert-butylation of phenols using tert-butanol (B103910) (t-BuOH) or di-tert-butyl peroxide (DTBP), the formation of a reactive tert-butyl cation is a critical step. DFT calculations have been used to investigate the free energy profile for the ionization of t-BuOH. nih.gov These studies revealed that a synergistic acid system, such as FeCl₃ and HCl, provides a lower energy pathway for the generation of the tert-butyl cation compared to using the Lewis acid alone. nih.gov, rsc.org This is attributed to the Lewis acid increasing the Brønsted acidity of HCl, which facilitates the dehydration of the alcohol to form the carbocation intermediate. nih.gov, rsc.org

The transition states involved in reactions of the tert-butyl group have also been characterized computationally. Studies on the solvolysis of tert-butyl halides show that the transition states are highly dipolar and act as both strong hydrogen bond acids and bases. nih.gov This dual character means that the transition states are stabilized by both nucleophilic and electrophilic solvents, which in turn increases the reaction rate. nih.gov While this specific study was on halides, the findings on the nature of tert-butyl transition states are relevant for understanding the reactivity of this compound in various chemical environments.

Table 2: Calculated Free Energy for Brønsted/Lewis Acid Pairs

Acid PairCalculated Free Energy (ΔG, kcal/mol)Estimated Change in Acidity (ΔpKa)Source
HCl/FeCl₃-31.4-23 rsc.org
HBr/FeBr₃-28.6-21 rsc.org
CF₃COOH/FeCl₃-24.7-18 rsc.org

This data illustrates the calculated increase in Brønsted acidity for various acid pairs, which is a key factor in the energetics of tert-butylation reactions. rsc.org


Analytical Characterization and Methodologies for Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-tert-butyl-5-chlorophenol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region (around 1.3 ppm), characteristic of chemically equivalent methyl protons. The aromatic protons would appear as a set of multiplets in the downfield region (generally between 6.5 and 7.5 ppm). The exact chemical shifts and coupling patterns of these aromatic protons would be influenced by the positions of the hydroxyl, tert-butyl, and chloro substituents. The hydroxyl proton would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The six aromatic carbons would also each produce a unique signal, with their chemical shifts influenced by the attached functional groups. For instance, the carbon atom bonded to the hydroxyl group would be significantly deshielded, appearing at a higher chemical shift compared to the other aromatic carbons.

Based on data for the isomeric compound 4-tert-butyl-2-chlorophenol, the following table provides an estimation of the expected ¹³C NMR chemical shifts for this compound.

Carbon AtomEstimated Chemical Shift (ppm)
C-OH150-155
C-Cl125-130
C-tert-butyl140-145
Aromatic CH115-130
Quaternary C (tert-butyl)30-35
Methyl C (tert-butyl)25-30

Note: The above data is estimated based on structurally similar compounds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would be observed as strong bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the phenol (B47542).

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching3200-3600 (broad)
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Aromatic C=CStretching1450-1600
Phenolic C-OStretching1200-1260
C-ClStretching600-800

Note: The above data is based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons in the π-system of the benzene ring to higher energy orbitals. The UV-Vis spectrum would likely show one or more absorption bands in the ultraviolet region, typically between 200 and 300 nm. The exact position and intensity of the maximum absorption (λmax) would be influenced by the solvent polarity and the electronic effects of the hydroxyl, tert-butyl, and chloro substituents on the aromatic ring.

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of the chlorine-35 and chlorine-37 isotopes, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak would also be present.

Common fragmentation patterns for this compound would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a prominent [M-15]⁺ peak. Another significant fragmentation pathway could be the loss of the entire tert-butyl group, resulting in a [M-57]⁺ fragment. The presence and relative abundance of these and other fragment ions in the mass spectrum provide a unique fingerprint for the compound. For the related compound 4-tert-butyl-2-chlorophenol, the top mass-to-charge ratio (m/z) peaks are observed at 169, 171, and 141, which correspond to fragments of the molecule. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantification.

Gas Chromatography (GC, GC-FID)

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like chlorophenols. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase (a high-boiling-point liquid coated on a solid support).

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound—the time it takes to travel through the column—is a characteristic property that can be used for its identification under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

A Flame Ionization Detector (FID) is a common detector used in GC for the quantification of organic compounds. The response of the FID is proportional to the mass of carbon atoms entering the detector, allowing for accurate quantification of this compound when calibrated with appropriate standards. Often, to improve the chromatographic properties and detection limits of chlorophenols, they are derivatized prior to GC analysis.

General methods for the gas chromatographic analysis of chlorophenols have been developed, which can be adapted for this compound. These methods often involve derivatization to improve volatility and thermal stability.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of chlorophenol isomers. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of various chlorophenols is achieved based on their differential partitioning between the stationary and mobile phases. jcsp.org.pk

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. jcsp.org.pk The presence of the tert-butyl group increases the hydrophobicity of the molecule, leading to a longer retention time compared to less substituted chlorophenols. The elution order and retention times of chlorophenol isomers are influenced by the pH of the mobile phase. jcsp.org.pk

While specific HPLC parameters for this compound are not widely published, a method for a related compound, 2,6-di-tert-butyl-4-chlorophenol, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com

Table 1: Illustrative HPLC Conditions for Substituted Chlorophenols

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV at 280 nm
Flow Rate 1.0 mL/min
Temperature Ambient

Note: This table represents typical starting conditions for method development for chlorophenols.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE), a high-resolution separation technique, is well-suited for the analysis of ionizable compounds like chlorophenols. In CZE, charged molecules are separated based on their electrophoretic mobility in an electric field. For chlorophenols, the separation is typically carried out in an alkaline buffer, where the phenolic hydroxyl group is deprotonated, rendering the molecule negatively charged.

The separation of a complex mixture of 18 chlorophenol isomers has been successfully demonstrated using CZE coupled with electrospray ionization ion-trap mass spectrometry (MS). nih.gov Optimal separation conditions for various chlorophenols have been achieved using a 30 mM diethylmalonic acid buffer at a pH of 7.25, with an applied voltage of 20 kV in an uncoated fused-silica capillary. nih.gov The use of organic modifiers in the buffer can enhance the selectivity of the separation. acs.org

The binding of phenolate (B1203915) ions to nonionic surfactant micelles has also been studied using CZE, which can influence their electrophoretic mobility. oup.com This interaction can be leveraged to improve the separation of closely related isomers.

Table 2: Optimized CZE Conditions for Chlorophenol Isomer Separation

Parameter Condition Reference
Capillary Uncoated fused-silica nih.gov
Electrolyte 30 mM Diethylmalonic acid nih.gov
pH 7.25 nih.gov
Applied Voltage 20 kV nih.gov

| Detection | Mass Spectrometry | nih.gov |

Elemental Analysis and Titrimetric Methods

Elemental analysis provides the fundamental percentage composition of elements within the this compound molecule. The molecular formula for this compound is C₁₀H₁₃ClO. chemspider.com Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 10 120.11 65.04%
Hydrogen H 1.008 13 13.104 7.09%
Chlorine Cl 35.453 1 35.453 19.20%
Oxygen O 15.999 1 15.999 8.67%

| Total | | | | 184.667 | 100.00% |

Titrimetric analysis can be used for the quantitative determination of phenolic compounds. kvmwai.edu.in Due to the acidic nature of the phenolic hydroxyl group, this compound can be titrated with a standard solution of a strong base, such as sodium hydroxide. The endpoint of the titration can be determined using a suitable indicator or potentiometrically. This method, while straightforward, may lack specificity in the presence of other acidic compounds. kvmwai.edu.in Acidimetric titration has been employed for the determination of the total quantity of phenoxyacetic acids after extraction. nih.gov

Development of Analytical Methods for Environmental or Industrial Matrices

The detection of this compound in complex environmental or industrial samples, such as wastewater, requires robust analytical methods that often involve sample preparation steps to remove interferences and concentrate the analyte. epa.govcleanwaterprofessionals.org

For aqueous samples, a common approach involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the chlorophenols from the sample matrix. koreascience.kr The extract is then concentrated and may require a derivatization step to improve the volatility and chromatographic properties of the analytes for gas chromatography (GC) analysis. jcsp.org.pk Acetylation is a common derivatization technique for chlorophenols. nemi.gov

The U.S. Environmental Protection Agency (EPA) has developed Method 604 for the determination of phenols, which includes certain chlorophenols, in municipal and industrial wastewater. epa.gov This method typically involves extraction followed by analysis using GC with a flame ionization detector (FID) or electron capture detector (ECD), or by HPLC. For enhanced specificity and sensitivity, GC coupled with mass spectrometry (GC-MS) is often the preferred technique. jeaht.org

Recent methods focus on minimizing sample preparation time and solvent consumption. Techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) have been developed for the extraction of chlorophenols from water samples. jcsp.org.pk

Table 4: Overview of Analytical Methods for Chlorophenols in Water Samples

Step Technique Description
Extraction Liquid-Liquid Extraction (LLE) Extraction of analytes from the aqueous phase into an immiscible organic solvent.
Solid-Phase Extraction (SPE) Analytes are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. koreascience.kr
Derivatization Acetylation Conversion of phenolic hydroxyl groups to acetate (B1210297) esters to improve GC performance. nemi.gov
Analysis High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase. jcsp.org.pk

Environmental Research and Transformation Pathways

Environmental Degradation Pathways and Kinetics

Specific studies detailing the environmental degradation rates and pathways for 2-Tert-butyl-5-chlorophenol could not be identified in the available scientific literature. Research on other chlorinated and alkylated phenols suggests that degradation would likely proceed through microbial and abiotic processes, but compound-specific kinetics and mechanisms remain uncharacterized.

Biodegradation Mechanisms and Microbial Transformations

There is no specific information available on the biodegradation mechanisms or microbial transformation of this compound. General bacterial degradation of chlorophenols often involves hydroxylation and ring-cleavage pathways, but the influence of the tert-butyl group on these processes for this specific molecule has not been documented.

Photolytic and Hydrolytic Degradation Processes

Data regarding the photolytic and hydrolytic degradation of this compound are not available. While phenols can undergo photodegradation, particularly in the presence of sensitizers, the specific rates, products, and quantum yields for this compound have not been reported. Similarly, its stability towards hydrolysis under various environmental pH conditions is not documented.

Persistence and Mobility in Environmental Compartments

Information on the persistence (e.g., half-life in soil, water, or sediment) and mobility (e.g., soil sorption coefficient) of this compound is not available in the reviewed literature. Assessing these parameters is critical for understanding the potential for long-range transport and accumulation in various environmental sinks.

Metabolite Identification and Transformation Product Analysis

No studies were found that identified the metabolites or transformation products of this compound resulting from its degradation in the environment. Analysis of transformation products is essential for a complete environmental risk assessment, as these products may have their own distinct toxicity and persistence.

Bioaccumulation Potential in Non-Human Biota (e.g., aquatic organisms)

There is no specific data available from studies on the bioaccumulation potential of this compound in aquatic organisms or other non-human biota. Key metrics such as the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) have not been experimentally determined for this compound.

Biological Interactions and Mechanistic Insights

Antimicrobial Efficacy and Underlying Mechanisms (e.g., against bacterial strains)

The antimicrobial properties of phenolic compounds are well-established, with their efficacy being significantly influenced by the nature and position of substituents on the aromatic ring. For chlorophenols, the addition of alkyl groups, such as a tert-butyl group, is known to enhance antimicrobial activity. The underlying mechanism of action for substituted phenols often involves the disruption of microbial cell membranes. These lipophilic compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.

For instance, studies on the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have demonstrated its ability to effectively inhibit the growth of the plant pathogen Ralstonia solanacearum. The mechanisms identified include interference with membrane permeability, induction of reactive oxygen species (ROS) production, and causing electrolyte leakage. nih.gov Furthermore, 2,4-DTBP was shown to impede biofilm formation, motility, and the secretion of exopolysaccharides, which are crucial virulence factors for many bacteria. nih.gov Transcriptomic analysis of bacteria treated with 2,4-DTBP revealed the inhibition of pathways related to energy production and membrane transport. nih.gov Another study on Pseudomonas aeruginosa showed that 2,4-DTBP can act as a quorum-sensing inhibitor, downregulating the expression of genes essential for virulence and biofilm formation. frontiersin.org These mechanisms, centered on membrane disruption and interference with key cellular processes, are indicative of the mode of action expected for 2-tert-butyl-5-chlorophenol.

The relationship between the chemical structure of phenols and their antimicrobial activity is a critical area of study. Research has consistently shown that lipophilicity is a key determinant of antibacterial potency. dtic.mil For a series of normal alkyl derivatives of p-chlorophenols, an increase in the length of the alkyl chain leads to a corresponding increase in antimicrobial activity, up to a certain point where a "cut-off" is observed. dtic.mil This parabolic relationship suggests an optimal lipophilicity is required for the compound to effectively cross the bacterial cell wall and disrupt the cell membrane. dtic.mil

The presence of a bulky tert-butyl group, as in this compound, significantly increases the compound's lipophilicity, which is expected to enhance its ability to partition into the lipid-rich bacterial membrane. The chlorine atom further contributes to this effect and also increases the acidity of the phenolic hydroxyl group. The combination of the electron-donating tert-butyl group and the electron-withdrawing chloro group modulates the electronic properties and steric hindrance of the molecule, which are crucial for its interaction with biological targets. nih.gov Studies have established that both lipophilic properties and hydrogen-bond acidities are primary factors governing the antimicrobial action of such compounds. dtic.mil

Enzyme Inhibition Studies (e.g., Cytochrome P450 inhibition)

Substituted phenols and related aromatic compounds are known to interact with and inhibit various enzyme systems, with the Cytochrome P450 (P450) superfamily being a prominent example. nih.gov P450 enzymes are crucial for the metabolism of a wide range of xenobiotic and endogenous compounds. nih.govresearchgate.net Inhibition of these enzymes can occur through several mechanisms, including competitive binding to the active site or mechanism-based inactivation, where the enzyme metabolizes the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. researchgate.net

While direct studies on this compound are limited, research on structurally similar molecules provides significant insight. For example, 4-(tert-butyl)-phenylacetylene (tBPA), which shares the tert-butylphenyl moiety, has been identified as a potent mechanism-based inactivator of Cytochrome P450 2B4. nih.gov This inactivation occurs in a time- and NADPH-dependent manner, with the reactive intermediate forming a covalent adduct with a specific amino acid residue (Threonine-302) within the enzyme's active site. nih.gov This modification results in steric hindrance that impairs substrate binding and inhibits the enzyme's catalytic activity. nih.gov Given these findings, it is plausible that this compound could also act as an inhibitor of specific P450 isoforms, potentially through competitive binding or mechanism-based pathways, warranting further investigation.

Radical Scavenging Activity and Antioxidant Mechanisms in In Vitro Systems

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as hydrogen or electron donors to scavenge free radicals. The presence of a tert-butyl group ortho to the hydroxyl group, as in this compound, sterically hinders the hydroxyl group and enhances the stability of the resulting phenoxyl radical formed after hydrogen donation. nih.gov This stabilization is a key factor in the potent antioxidant activity of many tert-butylated phenols. nih.gov

In vitro antioxidant assays are commonly used to quantify this activity. Studies on the analogous compound 2,4-di-tert-butylphenol (2,4-DTBP) have demonstrated significant radical scavenging capabilities. Using standard assays, 2,4-DTBP showed potent activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, as well as notable metal chelating activity. thaiscience.info The mechanism involves the phenolic hydroxyl group donating a hydrogen atom to the free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the electron-donating tert-butyl group, preventing it from initiating further oxidative processes. nih.gov

Table 1: In Vitro Antioxidant Activity of 2,4-di-tert-butylphenol (Analogue)

AssayIC₅₀ Value (µg/mL)Maximum Scavenging Activity (%) at 1000 µg/mL
DPPH Radical Scavenging6086.4
ABTS Radical Scavenging1789.4
Metal Chelating Activity2085.0

Data derived from a study on the antioxidant capacity of 2,4-di-tert-butylphenol isolated from Streptomyces KCA-1. thaiscience.info

Interactions with Specific Cellular Models (e.g., mechanistic studies on cell lines)

The biological effects of this compound can be explored through its interactions with various cellular models. Research on related compounds has shown a range of activities, including cytotoxicity towards cancer cell lines. The compound 2,4-DTBP, for example, demonstrated remarkable and selective cytotoxicity against HeLa (human cervical cancer) cells, with a significantly lower impact on other tested cell lines. nih.gov This suggests that the compound may interact with specific cellular components or pathways that are more critical in certain cell types.

Table 2: Cytotoxicity of 2,4-di-tert-butylphenol (Analogue) on Different Cell Lines

Cell LineCell TypeIC₅₀ Value (µg/mL)
HeLaHuman Cervical Cancer10
MCF-7Human Breast CancerNot specified as highly active
H9c2Rat Myoblast (Normal)Not specified as highly active

Data from a study on the cytotoxic effects of 2,4-di-tert-butylphenol. nih.gov

Delving deeper into the cellular mechanisms, studies on 2,4-DTBP have begun to identify specific molecular targets and pathways. In bacteria, transcriptomic data points to the downregulation of genes involved in energy metabolism and membrane transport. nih.gov In the context of eukaryotic cells, particularly in cancer models, the generation of reactive oxygen species (ROS) is a common mechanism for phenolic compounds. This can lead to oxidative stress, damage to cellular components like lipids and DNA, and the activation of apoptotic pathways. The selective cytotoxicity observed with 2,4-DTBP against HeLa cells suggests that it may exploit specific vulnerabilities in this cell line, such as a compromised antioxidant defense system or a heightened reliance on particular signaling pathways that are disrupted by the compound. nih.gov Furthermore, in studies involving P. aeruginosa and its interaction with A549 lung alveolar carcinoma cells, 2,4-DTBP was found to restrict bacterial adhesion and invasion, indicating an interference with host-pathogen interactions at a molecular level. frontiersin.org

Biophysical Probing Applications and Molecular Labeling (referencing related nitroxide research)

The unique chemical properties of sterically hindered phenols position them as interesting subjects in the field of biophysical chemistry, particularly in areas related to molecular probes and labels. Nitroxide spin labels are stable paramagnetic molecules that are widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to obtain structural and dynamic information about macromolecules like proteins and lipids. libretexts.orgnih.gov These labels are covalently attached to a molecule of interest at a specific site, and EPR spectroscopy is then used to probe the local environment and dynamics of that site. libretexts.orgnih.gov

Phenolic compounds, especially those with bulky substituents like tert-butyl groups, are well-known precursors to stable phenoxyl radicals. The principles that govern the stability of these phenoxyl radicals are conceptually related to the stability of nitroxides. The ability to form a persistent radical makes these phenolic structures candidates for development into new classes of molecular probes. While not nitroxides themselves, the study of phenoxyl radicals provides insight into radical stability and reactivity that is fundamental to the design of spin labels. Therefore, research into the radical-forming properties of compounds like this compound could contribute to the broader field of developing paramagnetic probes for biophysical applications, offering alternative chemistries to the more common nitroxide-based labels. fu-berlin.de

Ecotoxicological Studies on Non-Human Biological Systems

Comprehensive searches for ecotoxicological data on this compound have not yielded specific experimental studies detailing its effects on non-human biological systems. As a result, quantitative data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for representative aquatic organisms like algae, invertebrates (e.g., Daphnia magna), and fish, are not available in the reviewed scientific literature.

While specific data for this compound is not available, general principles of ecotoxicology for substituted phenols can provide a qualitative understanding of its potential environmental impact. The toxicity of phenols to aquatic organisms is often related to their physicochemical properties, such as the octanol-water partition coefficient (log Kow) and the dissociation constant (pKa). nih.gov

Generally, phenols with a higher log Kow value, indicating greater hydrophobicity, tend to exhibit higher toxicity. nih.gov This is because increased hydrophobicity can facilitate the passage of the chemical across biological membranes, leading to greater bioaccumulation. The degree of substitution on the phenol (B47542) ring can also influence its recalcitrance and toxicity in the environment. oup.com For many substituted phenols, the primary mechanism of toxic action is polar narcosis, which involves the disruption of cell membrane functions. nih.gov

It is important to emphasize that these are general principles for the broader class of substituted phenols. Without specific studies on this compound, its precise ecotoxicological profile and the extent of its potential to cause adverse effects in aquatic ecosystems remain uncharacterized.

Due to the absence of specific research findings, no data tables on the ecotoxicity of this compound can be presented.

Industrial and Research Applications

Intermediate in Organic Synthesis

Phenols are highly valuable intermediates in the production of a wide array of more complex and valuable industrial products. mdpi.com The hydroxyl and chloro-substituents on the aromatic ring of 2-Tert-butyl-5-chlorophenol make it a reactive molecule suitable for further chemical modification.

Application in Material Science and Polymer Chemistry

The incorporation of tert-butyl groups onto a phenol (B47542) ring is a common strategy for creating effective additives for polymers and other materials. These additives can enhance the material's lifespan and performance.

Function as Stabilizers and Antioxidants in Industrial ProductsThe primary function of tert-butylated phenolic compounds in industrial products is to act as stabilizers and antioxidants.nih.govchuanhechem.com.cnThe bulky tert-butyl group enhances the compound's ability to stabilize phenoxy radicals that form during antioxidant activity, thereby increasing its effectiveness in preventing oxidation.nih.govThis chemical property allows such compounds to inhibit or slow the degradation of materials like plastics, rubber, oils, and coatings that are vulnerable to oxidative damage from environmental factors like heat and light.nih.gov

Table 1: Potential Functions of this compound Based on Chemical Class Properties
Application AreaFunctionRelevant Chemical ClassMechanism/Role
Organic SynthesisChemical IntermediateSubstituted PhenolsServes as a building block for creating more complex molecules like pharmaceuticals or specialty chemicals. mdpi.comnih.gov
Polymer ChemistryAntioxidant/StabilizerTert-butylated PhenolsInhibits oxidative degradation in plastics, resins, and rubbers by neutralizing free radicals. nih.govchuanhechem.com.cn
Pest ManagementBiocide/InsecticideChlorinated PhenolsExhibits potential toxicity to microbes, fungi, or insects, a known property of this chemical family. mdpi.com

Role as Biocides and Insecticides (as a chemical class)

Chlorinated phenols as a chemical class are recognized for their potent biocidal properties. mdpi.com Various isomers and multiply-chlorinated phenols have been used commercially for a range of applications:

Fungicides: 2,4,5-trichlorophenol (B144370) has been used to protect leather and wood. mdpi.com

Insecticides: 2,3,4,5,6-pentachlorophenol has been employed as an insecticide. mdpi.com

Antiseptics: Other chlorinated phenols are used in household and hospital disinfectants. mdpi.com

Given these established applications for the broader class of chlorinated phenols, it is plausible that this compound could exhibit similar biocidal or insecticidal activities, making it a subject of interest in research for new active agents in these fields.

Protective Group Chemistry Applications (general role of the tert-butyl moiety)

In the realm of organic synthesis, the strategic use of protecting groups is a fundamental concept that allows for the selective modification of multifunctional molecules. The tert-butyl group, a bulky and sterically hindering moiety, plays a significant role in this context, particularly in the protection of hydroxyl groups in phenols. While specific research detailing the use of this compound in protective group chemistry is not extensively documented, the general principles of the tert-butyl moiety's function are well-established and applicable.

The tert-butyl group's primary function as a protecting group stems from its steric bulk. This large, three-dimensional structure physically obstructs the approach of reagents to the protected functional group, in this case, the phenolic hydroxyl group. This steric hindrance prevents the hydroxyl group from participating in undesired reactions while chemical transformations are carried out on other parts of the molecule.

Key characteristics of the tert-butyl group as a protecting group for phenols include:

Stability: The tert-butyl group is robust and stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This stability is crucial for ensuring the protecting group remains intact throughout a multi-step synthesis.

Introduction (tert-butylation): The tert-butyl group can be introduced onto a phenolic hydroxyl group through various methods. A common approach involves the reaction of the phenol with isobutylene (B52900) in the presence of an acid catalyst.

Cleavage (Deprotection): The removal of the tert-butyl group is typically achieved under acidic conditions. The use of strong acids, such as trifluoroacetic acid, facilitates the cleavage of the ether linkage to regenerate the free phenol. This selectivity in deprotection allows for the removal of the tert-butyl group without affecting other acid-sensitive groups that might be present in the molecule.

The strategic application of the tert-butyl protecting group is prevalent in the synthesis of complex organic molecules where a free phenolic hydroxyl group would interfere with desired reactions. For instance, in the synthesis of pharmaceuticals or natural products, a phenol might need to be protected to allow for modifications on other parts of the molecule, such as the formation of new carbon-carbon bonds or the manipulation of other functional groups. Once the desired transformations are complete, the tert-butyl group can be cleanly removed to unveil the phenolic hydroxyl group, finalizing the synthesis of the target molecule.

While the direct application of this compound as a starting material for protected intermediates is not widely reported in publicly available research, the principles governing the use of the tert-butyl moiety as a protective group for phenols are a cornerstone of modern organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Pathways

The synthesis of chlorophenols has traditionally involved methods such as the direct chlorination of phenols or the hydrolysis of dichlorobenzenes. google.com For substituted phenols, a common route involves the reaction of a parent phenol (B47542) with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a solvent such as dichloromethane. chemicalbook.com While effective, these methods often rely on hazardous reagents and chlorinated solvents, prompting a shift towards more environmentally benign processes.

Future research should prioritize the development of greener synthetic pathways for 2-Tert-butyl-5-chlorophenol. This includes:

Catalytic Chlorination: Investigating highly selective catalysts that can direct chlorination to the desired position on the 4-tert-butylphenol (B1678320) ring, minimizing the formation of isomers and polychlorinated byproducts. The use of solid acid catalysts or zeolites could offer enhanced selectivity and easier separation.

Solvent-Free and Aqueous Systems: Exploring reactions under solvent-free conditions or in aqueous media to reduce reliance on volatile organic compounds (VOCs). This aligns with the principles of green chemistry by minimizing waste and environmental impact.

Biocatalytic Approaches: Utilizing enzymes, such as haloperoxidases, for the regioselective chlorination of the parent phenol. Biocatalysis can offer high specificity under mild reaction conditions, representing a significant step towards sustainable chemical production.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry can improve safety by using smaller volumes of reactants at any given time, enhance reaction control, and allow for more efficient optimization and scale-up compared to traditional batch processes.

Advanced Computational Modeling for Precise Property and Reactivity Predictions

Computational chemistry provides powerful tools for predicting the physicochemical properties and reactivity of molecules, reducing the need for extensive laboratory experimentation. For substituted phenols, properties such as boiling point, vapor pressure, octanol-water partition coefficient (logP), and heat capacity have been estimated using computational methods. chemeo.com

Future advancements in this area should focus on:

Quantum Mechanical Methods: Employing high-level Density Functional Theory (DFT) and ab initio calculations to obtain highly accurate predictions of electronic structure, bond dissociation energies, and reaction mechanisms. researchgate.net This can help in understanding the compound's stability, antioxidant potential, and susceptibility to degradation.

Quantitative Structure-Activity Relationship (QSAR): Developing sophisticated QSAR models to predict the biological activity and potential toxicity of this compound based on its molecular structure. These models are crucial for early-stage hazard assessment.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the behavior of the compound in different environments, such as in water, in contact with biological membranes, or within the active site of an enzyme. researchgate.net This can provide insights into its environmental transport and biological interactions at a molecular level.

Table 1: Predicted Physicochemical Properties of Substituted Chlorophenols

Property 2-Tert-butyl-4-chlorophenol 4-tert-Butyl-2-chlorophenol Unit
Molecular Weight 184.66 184.66 g/mol
Normal Boiling Point (Tboil) 574.68 - K
Enthalpy of Vaporization (ΔvapH°) 56.89 - kJ/mol
Octanol/Water Partition Coefficient (logPoct/wat) 3.343 3.9 -

Data sourced from computational models. chemeo.comnih.gov

Comprehensive Environmental Fate Modeling and Risk Assessment Methodologies

Chlorophenols and their derivatives are recognized as environmental contaminants due to their use in various industrial processes and as intermediates in the manufacturing of pesticides and dyes. nih.govafirm-group.com Their persistence and potential for bioaccumulation are significant concerns. nih.govcanada.ca A thorough understanding of the environmental fate of this compound is therefore essential.

Future research should be directed towards:

Integrated Environmental Fate Models: Developing multi-compartment models that simulate the transport, distribution, and transformation of the compound in the environment. These models should incorporate factors like soil sorption, volatilization, and long-range atmospheric transport to predict environmental concentrations accurately.

Ecosystem-Level Risk Assessment: Moving beyond single-species toxicity tests to assess the potential impact on entire ecosystems. This involves studying effects on microbial communities, aquatic food webs, and terrestrial organisms to provide a holistic view of the environmental risk. service.gov.ukservice.gov.uk

Mixture Toxicity Analysis: Evaluating the toxicological effects of this compound in combination with other common environmental pollutants. Real-world exposure scenarios almost always involve chemical mixtures, which can result in synergistic or antagonistic toxic effects.

Deeper Elucidation of Molecular Interaction Mechanisms in Diverse Biological Systems

Tert-butylated phenols are known to possess a range of biological activities, including antioxidant properties. mdpi.comnih.gov However, they can also interact with biological systems in ways that may lead to adverse effects, such as endocrine disruption. mdpi.com A deeper understanding of these interactions at the molecular level is critical.

Future perspectives in this domain include:

Receptor Binding Assays: Conducting comprehensive screening to determine if this compound binds to and activates or inhibits key biological receptors, such as nuclear receptors (e.g., estrogen and androgen receptors). nih.gov

Enzyme Inhibition Studies: Investigating the potential of the compound to inhibit critical enzymes involved in metabolic and signaling pathways. This can help to identify specific molecular targets and understand the mechanisms of potential toxicity.

Metabolomic and Proteomic Analyses: Using advanced "omics" technologies to study how exposure to this compound alters the metabolic and protein profiles of cells or organisms. This can reveal key pathways affected by the compound and provide biomarkers of exposure and effect.

Oxidative Stress Mechanisms: While phenols can act as antioxidants, they can also exhibit pro-oxidant activity under certain conditions. researchgate.net Research should focus on clarifying the conditions under which this compound might contribute to oxidative stress, leading to cellular damage. researchgate.net

Development of Sustainable and Novel Industrial Applications

The unique combination of a bulky tert-butyl group and a chlorine atom on a phenol ring gives this compound specific properties that could be harnessed for novel applications. Butyl phenols are broadly used as intermediates in the production of antioxidants, resins, and fragrances. wikipedia.orgvinatiorganics.com

Future research should explore sustainable and innovative uses, such as:

Advanced Polymer Additives: Developing the compound as a multifunctional additive for polymers, serving not only as an antioxidant to prevent degradation but also potentially as a flame retardant or a plasticizer. The focus should be on its use in recyclable or biodegradable polymers to align with circular economy principles.

Specialty Agrochemicals: Designing and synthesizing derivatives of this compound as highly targeted and biodegradable pesticides or herbicides. The goal would be to create molecules with high efficacy against specific pests but low persistence and non-target toxicity.

Pharmaceutical Intermediates: Using the compound as a building block for the synthesis of novel pharmaceutical agents. The phenolic structure is a common scaffold in drug discovery, and the specific substitution pattern may provide a unique starting point for developing new therapeutic compounds.

Corrosion Inhibitors: Investigating its potential as a corrosion inhibitor for metals in industrial settings. The molecule's ability to adsorb onto metal surfaces could provide a protective barrier against corrosive agents.

Q & A

Q. What are the recommended synthetic routes for 2-tert-butyl-5-chlorophenol, and how can purity be validated?

The synthesis of this compound can be approached via Friedel-Crafts alkylation, where tert-butyl groups are introduced to a chlorophenol precursor using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Post-synthesis, validate purity using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection, as these methods are standard for phenolic compounds . Ensure calibration with reference standards (e.g., USP/EP pharmacopeial guidelines) to confirm retention times and peak integrity .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., tert-butyl at position 2, chlorine at position 5) .
  • Mass spectrometry (MS) with electron ionization (EI) for molecular ion ([M]⁺) and fragmentation pattern analysis .
  • HPLC-UV/Vis for quantification in environmental or biological samples, using C18 reverse-phase columns and methanol/water mobile phases .

Q. What are the primary toxicity mechanisms of chlorophenols, and how do structural modifications (e.g., tert-butyl groups) alter these effects?

Chlorophenols generally exert toxicity via mitochondrial uncoupling and oxidative stress due to their phenolic hydroxyl group and lipophilic substituents . The tert-butyl group in this compound enhances lipid solubility, potentially increasing bioaccumulation and membrane permeability compared to simpler chlorophenols like 2-chlorophenol . However, steric hindrance from the tert-butyl group may reduce reactivity with cellular targets, necessitating comparative in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity data often arise from variations in experimental models (e.g., bacterial vs. mammalian systems) or exposure durations. To address this:

  • Perform systematic dose-response studies across multiple models (e.g., Daphnia magna, zebrafish embryos, and human cell lines) .
  • Use high-throughput screening (HTS) to assess endpoints like ROS generation, apoptosis markers, and metabolic disruption .
  • Cross-validate findings with computational toxicology tools (e.g., QSAR models) to predict bioactivity based on structural descriptors .

Q. What experimental strategies are recommended for studying the environmental degradation pathways of this compound?

Design degradation studies under controlled conditions:

  • Photolysis : Exclude aqueous solutions to UV irradiation (λ = 254–365 nm) and monitor intermediates via LC-MS .
  • Biodegradation : Use soil or sediment microcosms spiked with the compound, and track degradation products (e.g., hydroxylated or dechlorinated derivatives) using GC-MS .
  • Advanced oxidation processes (AOPs) : Evaluate ozonation or Fenton reactions for industrial wastewater treatment, quantifying reaction kinetics via pseudo-first-order models .

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological macromolecules?

  • Docking simulations : Model interactions with enzymes like cytochrome P450 using software (e.g., AutoDock Vina) to predict metabolic sites .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic regions, correlating with experimental reactivity data .
  • Molecular dynamics (MD) : Simulate membrane permeability and partitioning coefficients to estimate bioavailability .

Q. What precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as chlorophenols may volatilize at elevated temperatures .
  • Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to reduce environmental persistence .

Methodological Notes

  • Data cross-validation : Always corroborate findings with orthogonal techniques (e.g., GC-MS and NMR for degradation products) .
  • Reference standards : Use certified materials (e.g., USP/EP) for analytical calibration to ensure reproducibility .
  • Ethical compliance : Adhere to institutional guidelines for toxicity testing, particularly for vertebrate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.